molecular formula C27H45NO3 B100719 (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol CAS No. 16577-35-8

(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol

Cat. No.: B100719
CAS No.: 16577-35-8
M. Wt: 431.7 g/mol
InChI Key: TYTOQBWFLJGSRP-FKIJNSONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a type of spirostanol alkaloid, which is a class of naturally occurring chemical compounds known for their diverse biological activities.

Preparation Methods

The synthesis of (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol involves several steps, typically starting from a steroidal precursor. The synthetic route includes the formation of the spirostanol skeleton, followed by the introduction of the amino group at the 3β position. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using large-scale reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol undergoes various chemical reactions, including:

Scientific Research Applications

(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors, modulating their activity, and influencing gene expression. This interaction can lead to various biological responses, including anti-inflammatory and anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol can be compared with other similar compounds, such as:

Properties

CAS No.

16577-35-8

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol

InChI

InChI=1S/C27H45NO3/c1-16-7-10-27(30-15-16)17(2)23-22(31-27)14-21-20-6-5-18-13-19(28)8-9-25(18,4)26(20,29)12-11-24(21,23)3/h16-23,29H,5-15,28H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-/m1/s1

InChI Key

TYTOQBWFLJGSRP-FKIJNSONSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@]5([C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.